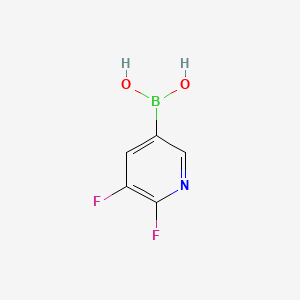

(5,6-Difluoropyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5,6-Difluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BF2NO2. It is a fluorinated pyridine compound, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by fluorine atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Difluoropyridin-3-yl)boronic acid typically involves the lithiation of 2,6-difluoropyridine followed by the addition of a boron source. One common method includes the reaction of 2,6-difluoropyridine with lithium diisopropylamide (LDA) at -78°C, followed by the addition of trimethyl borate. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: (5,6-Difluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Hydroxydeboronation: This reaction involves the conversion of this compound to the corresponding hydroxypyridine using basic hydrogen peroxide.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

Biaryls: Formed from Suzuki-Miyaura coupling reactions.

Hydroxypyridines: Formed from hydroxydeboronation reactions.

Applications De Recherche Scientifique

(5,6-Difluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (5,6-Difluoropyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium complex in the case of Suzuki-Miyaura coupling. This process facilitates the formation of a new carbon-carbon bond. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring .

Comparaison Avec Des Composés Similaires

- 6-Fluoro-3-pyridinylboronic acid

- 2,6-Difluoropyridine

Comparison: (5,6-Difluoropyridin-3-yl)boronic acid is unique due to the presence of two fluorine atoms at specific positions on the pyridine ring, which significantly alters its electronic properties compared to other boronic acids. This makes it particularly useful in reactions requiring high stability and reactivity. Additionally, the compound’s ability to participate in various coupling reactions and its applications in diverse fields highlight its versatility .

Activité Biologique

(5,6-Difluoropyridin-3-yl)boronic acid is a compound that has garnered attention due to its potential applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula C5H4BF2NO2 and a molecular weight of 158.9 g/mol. It is characterized by the presence of two fluorine atoms on the pyridine ring, which significantly influences its chemical reactivity and biological interactions .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, a property common to boronic acids. This mechanism is particularly relevant in the context of enzyme inhibition and modulation of metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. For instance, a study demonstrated that related compounds exhibit moderate activity against Candida albicans and Escherichia coli, suggesting that this compound may share similar properties .

Table 1: Antimicrobial Activity of Boronic Acids

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Candida albicans | Moderate |

| Escherichia coli | Moderate | |

| Bacillus cereus | Lower MIC than AN2690 |

Biological Evaluation

In vitro studies have assessed the functional activity of this compound in various biological assays. The compound has been evaluated for its interaction with specific receptors and enzymes, revealing potential as a dual agonist for dopamine receptors and serotonin receptors .

Table 2: Functional Activity Assays

| Compound | Receptor Type | EC50 (nmol/L) | Emax (%) |

|---|---|---|---|

| 7a | D2L | 23.7 | 97.1 |

| 5-HT1A | 0.8 | 27.1 | |

| D3 | >1000 | - |

Case Studies

- Dopamine Receptor Modulation : A series of derivatives based on pyridine structures were synthesized, including this compound, which showed promising agonistic activity at D2 and D3 dopamine receptors while also acting on serotonin receptors. This dual activity suggests potential applications in treating psychiatric disorders .

- Antimicrobial Applications : The antimicrobial activity was evaluated against several pathogenic strains. The results indicated that compounds with similar structures to this compound demonstrated significant inhibitory effects against both fungal and bacterial pathogens .

Propriétés

IUPAC Name |

(5,6-difluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQCLRPLFKDGQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742935 |

Source

|

| Record name | (5,6-Difluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366482-40-7 |

Source

|

| Record name | (5,6-Difluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.